molecular formula C11H21FN2O2 B13024880 tert-Butyl((3S,4S)-4-fluoropiperidin-3-yl)(methyl)carbamate

tert-Butyl((3S,4S)-4-fluoropiperidin-3-yl)(methyl)carbamate

Cat. No.: B13024880
M. Wt: 232.29 g/mol
InChI Key: JDXULPYBAYEORK-IUCAKERBSA-N
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Description

tert-Butyl((3S,4S)-4-fluoropiperidin-3-yl)(methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorine atom attached to a piperidine ring, and a carbamate functional group

Preparation Methods

The synthesis of tert-Butyl((3S,4S)-4-fluoropiperidin-3-yl)(methyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate and a suitable base.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

tert-Butyl((3S,4S)-4-fluoropiperidin-3-yl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl((3S,4S)-4-fluoropiperidin-3-yl)(methyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl((3S,4S)-4-fluoropiperidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl((3S,4S)-4-fluoropiperidin-3-yl)(methyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl((3S,4S)-4-methylpiperidin-3-yl)(methyl)carbamate: This compound has a methyl group instead of a fluorine atom, leading to different chemical properties and reactivity.

    tert-Butyl((3S,4S)-4-chloropiperidin-3-yl)(methyl)carbamate:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H21FN2O2

Molecular Weight

232.29 g/mol

IUPAC Name

tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]-N-methylcarbamate

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-7-13-6-5-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1

InChI Key

JDXULPYBAYEORK-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CNCC[C@@H]1F

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CNCCC1F

Origin of Product

United States

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